4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVRUZLXELSLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-4H-chromene-3-carbonitrile with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce reaction times . Additionally, the use of high-throughput screening methods can aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromeno-pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Positional Isomers: 2-Chloro vs. 4-Chloro Substitution
The 2-chloro isomer (CAS: 866041-25-0) shares the same molecular formula (C₁₈H₁₂ClN₃O₂) and weight (337.8 g/mol) as the target compound but differs in the chloro substituent’s position on the benzamide ring. The 2-chloro isomer’s XLogP3 is 3.2, identical to the 4-chloro derivative, suggesting similar lipophilicity despite structural variance .
Nitro-Substituted Analog: Enhanced Polarity
Replacing the chloro group with a nitro moiety yields N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide (CAS: 882747-75-3, C₁₈H₁₂N₄O₄, MW: 348.31 g/mol). The nitro group increases polarity (TPSA: 97.7 Ų) and reduces lipophilicity (predicted XLogP3 < 3.2), making this analog more hydrophilic. Such modifications could enhance solubility but reduce membrane permeability in drug design contexts .
Thieno[2,3-d]Pyrimidine Derivatives: Heterocyclic Core Modification
Compounds like 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide replace the chromeno oxygen with sulfur, forming a thieno[2,3-d]pyrimidine core. The trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents enhance lipophilicity (XLogP3 > 4.0) and antimicrobial activity, as demonstrated in studies against bacterial and fungal strains .
Hexahydro-Chromeno Pyrimidinones: Saturation Effects
Compound 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (synthesized via condensation reactions) features a partially saturated chromeno ring.
Flexible-Chain Benzamides: Solubility vs. Rigidity
4-Chloro-N-(6-(pyrimidin-2-ylamino)hexyl)benzamide (C₁₉H₂₂ClN₅O, MW: 379.86 g/mol) incorporates a hexyl spacer between the benzamide and pyrimidine groups.
Data Table: Key Comparative Properties
Biological Activity
4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromeno-pyrimidine framework, characterized by the presence of a chloro substituent and a benzamide moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
The biological activities are often attributed to the compound's ability to interact with specific molecular targets:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit key kinases involved in cancer progression.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) could contribute to its neuroprotective effects.
Antitumor Activity
A study investigated the antitumor effects of various chromeno-pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating effective dose ranges.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.8 |
| A549 | 18.5 |
Anti-inflammatory Activity
In another study, the compound was evaluated for its anti-inflammatory properties using an LPS-induced model. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting that it may inhibit the NF-kB signaling pathway.
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
